Cas no 2355065-01-7 (4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acid)

4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
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- 2355065-01-7
- EN300-28275068
- 4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid
- 4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acid
-
- インチ: 1S/C12H21NO3/c1-9(12(15)16)3-4-11-5-7-13(8-6-11)10(2)14/h9,11H,3-8H2,1-2H3,(H,15,16)
- InChIKey: VSZAXAZVBGJGQT-UHFFFAOYSA-N
- ほほえんだ: O=C(C)N1CCC(CCC(C(=O)O)C)CC1
計算された属性
- せいみつぶんしりょう: 227.15214353g/mol
- どういたいしつりょう: 227.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 57.6Ų
4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28275068-10.0g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 95.0% | 10.0g |
$7004.0 | 2025-03-19 | |
Enamine | EN300-28275068-0.1g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 95.0% | 0.1g |
$1433.0 | 2025-03-19 | |
Enamine | EN300-28275068-2.5g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 95.0% | 2.5g |
$3191.0 | 2025-03-19 | |
Enamine | EN300-28275068-5.0g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 95.0% | 5.0g |
$4722.0 | 2025-03-19 | |
Enamine | EN300-28275068-0.5g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 95.0% | 0.5g |
$1563.0 | 2025-03-19 | |
Enamine | EN300-28275068-0.05g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 95.0% | 0.05g |
$1368.0 | 2025-03-19 | |
Enamine | EN300-28275068-1.0g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 95.0% | 1.0g |
$1629.0 | 2025-03-19 | |
Enamine | EN300-28275068-1g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 1g |
$1629.0 | 2023-09-09 | ||
Enamine | EN300-28275068-10g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 10g |
$7004.0 | 2023-09-09 | ||
Enamine | EN300-28275068-0.25g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 95.0% | 0.25g |
$1498.0 | 2025-03-19 |
4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acid 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acidに関する追加情報
Research Update on 4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acid (CAS: 2355065-01-7) in Chemical Biology and Pharmaceutical Applications
The compound 4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acid (CAS: 2355065-01-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This molecule, characterized by its unique structural features, including a piperidine ring and a butanoic acid moiety, has been investigated for its role in modulating biological pathways relevant to various diseases. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, making it a promising candidate for drug development.
One of the key areas of research involving 4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acid is its potential as an enzyme inhibitor. Preliminary studies suggest that this compound exhibits inhibitory activity against specific enzymes involved in inflammatory and metabolic disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in selectively targeting enzymes associated with the NF-κB pathway, which plays a critical role in inflammation and immune responses. The study highlighted the compound's ability to reduce pro-inflammatory cytokine production in vitro, suggesting its potential as an anti-inflammatory agent.
In addition to its anti-inflammatory properties, recent research has explored the compound's application in oncology. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acid exhibits moderate cytotoxicity against certain cancer cell lines, particularly those associated with solid tumors. The study proposed that the compound's mechanism of action involves the disruption of cellular signaling pathways essential for tumor growth and survival. These findings underscore the need for further investigation into its pharmacokinetics and toxicity profiles to assess its viability as an anticancer therapeutic.
The synthesis and optimization of 4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acid have also been a focus of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable routes for producing this compound, as detailed in a 2023 article in Organic Process Research & Development. The study described a novel catalytic method that improves yield and reduces byproducts, addressing previous challenges in large-scale production. Such advancements are critical for facilitating preclinical and clinical studies.
Despite these promising developments, challenges remain in translating the findings into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be thoroughly investigated. Future research directions may include structural modifications to enhance the compound's pharmacological properties and the exploration of its interactions with other therapeutic agents. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to unlock the full potential of 4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acid in drug discovery and development.
In conclusion, 4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acid (CAS: 2355065-01-7) represents a promising molecule with diverse therapeutic applications. Its recent advancements in synthesis, biological activity, and mechanistic understanding highlight its potential as a valuable tool in chemical biology and pharmaceutical research. Continued exploration of this compound is expected to yield further insights into its therapeutic capabilities and contribute to the development of novel treatments for inflammatory diseases and cancer.
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